molecular formula C21H20Cl2N2O2S B300043 N-(2,4-dichlorophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide

N-(2,4-dichlorophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide

Katalognummer B300043
Molekulargewicht: 435.4 g/mol
InChI-Schlüssel: HXUZFTRVNLHHKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-dichlorophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. It was first synthesized in the 1980s by scientists at the Auckland Cancer Society Research Centre in New Zealand. Since then, it has been the subject of numerous scientific studies and clinical trials.

Wirkmechanismus

The exact mechanism of action of N-(2,4-dichlorophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide is not fully understood. However, it is believed to work by activating the immune system and inducing the production of cytokines, which are proteins that play a role in immune response and inflammation. N-(2,4-dichlorophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide has been shown to activate the production of tumor necrosis factor-alpha (TNF-alpha), which is a cytokine that can induce tumor cell death.
Biochemical and physiological effects:
N-(2,4-dichlorophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, such as TNF-alpha, interleukin-6 (IL-6), and interferon-alpha (IFN-alpha). It has also been shown to increase the expression of adhesion molecules on endothelial cells, which can increase leukocyte recruitment and enhance immune response.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2,4-dichlorophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily produced and standardized. It has also been shown to have anti-tumor activity in a variety of cancer cell lines, which makes it a useful tool for studying cancer biology and developing new cancer treatments. However, N-(2,4-dichlorophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide has some limitations for use in laboratory experiments. It has been shown to have variable effects in different tumor models, which can make it difficult to interpret results. It can also be toxic to normal cells, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on N-(2,4-dichlorophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide. One area of research is to further understand its mechanism of action and how it activates the immune system. Another area of research is to develop new formulations of N-(2,4-dichlorophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide that can be more effective in treating cancer. Additionally, there is ongoing research to identify biomarkers that can predict which patients are most likely to respond to N-(2,4-dichlorophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide treatment. Finally, there is interest in combining N-(2,4-dichlorophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their effectiveness.

Synthesemethoden

The synthesis of N-(2,4-dichlorophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide involves a multi-step process that begins with the reaction of 2,4-dichlorophenylhydrazine with ethyl 2-bromoacetate to form the intermediate compound, N-(2,4-dichlorophenyl)-N-ethyl-2-oxoacetamide. This compound is then reacted with thioamide and sodium methoxide to produce N-(2,4-dichlorophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide.

Wissenschaftliche Forschungsanwendungen

N-(2,4-dichlorophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide has been studied extensively for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, and colon cancer. In preclinical studies, N-(2,4-dichlorophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide has been shown to increase tumor blood flow and induce tumor necrosis. It has also been shown to enhance the activity of chemotherapy and radiation therapy.

Eigenschaften

Produktname

N-(2,4-dichlorophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide

Molekularformel

C21H20Cl2N2O2S

Molekulargewicht

435.4 g/mol

IUPAC-Name

N-(2,4-dichlorophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide

InChI

InChI=1S/C21H20Cl2N2O2S/c1-4-18-20(13-6-9-15(27-3)10-7-13)24-21(28-18)25(19(26)5-2)17-11-8-14(22)12-16(17)23/h6-12H,4-5H2,1-3H3

InChI-Schlüssel

HXUZFTRVNLHHKY-UHFFFAOYSA-N

SMILES

CCC1=C(N=C(S1)N(C2=C(C=C(C=C2)Cl)Cl)C(=O)CC)C3=CC=C(C=C3)OC

Kanonische SMILES

CCC1=C(N=C(S1)N(C2=C(C=C(C=C2)Cl)Cl)C(=O)CC)C3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.